5-苯基-1H-咪唑-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

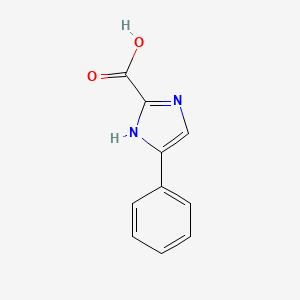

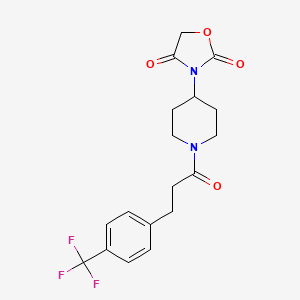

5-Phenyl-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances, with a focus on the bonds constructed during the formation of the imidazole . One recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-imidazole-2-carboxylic acid consists of a five-membered imidazole ring attached to a phenyl group and a carboxylic acid group . The InChI key for this compound is XEGRIDHWRFXXGL-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions . They show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, allowing them to exhibit two equivalent tautomeric forms .科学研究应用

Pharmaceutical Drug Synthesis

5-phenyl-1H-imidazole-2-carboxylic acid: is a key intermediate in the synthesis of various pharmaceutical drugs. Its imidazole ring is a core structure in many biologically active compounds. For instance, it’s found in molecules with antibacterial, antifungal, and antiviral properties . The ability to modify the phenyl group allows for the creation of derivatives with specific therapeutic activities.

Agrochemical Development

The imidazole ring is also significant in the development of agrochemicals. Compounds derived from 5-phenyl-1H-imidazole-2-carboxylic acid can be tailored to produce herbicides, fungicides, and insecticides. The structural versatility of the imidazole ring contributes to the efficacy of these agrochemicals in protecting crops from pests and diseases .

Advanced Material Synthesis

Imidazole derivatives, including those from 5-phenyl-1H-imidazole-2-carboxylic acid , are used in the synthesis of advanced materials. These materials have applications in electronics, such as in the production of conductive polymers, and in the creation of novel composites with enhanced properties .

Catalysis

In catalysis, 5-phenyl-1H-imidazole-2-carboxylic acid derivatives can act as ligands for metal catalysts. These catalysts are crucial in various chemical reactions, including those used in industrial processes for the manufacture of plastics, resins, and other polymers .

Dyes and Pigments

The imidazole ring system is a component in certain dyes and pigments, particularly those used in high-performance applications like solar cells. Derivatives of 5-phenyl-1H-imidazole-2-carboxylic acid can be engineered to absorb specific wavelengths of light, which is valuable in photovoltaic technologies .

Biomedical Research

Imidazole derivatives are used in biomedical research, including as imaging agents in medical diagnostics. They can be designed to bind to specific biological targets, which is useful in the visualization of diseases at the molecular level .

作用机制

Target of Action

5-Phenyl-1H-imidazole-2-carboxylic acid is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets through different mechanisms

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals

Result of Action

Given the diverse range of biological activities exhibited by imidazole derivatives , the effects of this compound could potentially be wide-ranging.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s effectiveness and stability. For 5-phenyl-1H-imidazole-2-carboxylic acid, it is recommended to be stored in a dry environment at 2-8°C . .

安全和危害

The safety information for 5-Phenyl-1H-imidazole-2-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

The future directions for 5-Phenyl-1H-imidazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis and potential applications. Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

5-phenyl-1H-imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGRIDHWRFXXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-1H-imidazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)